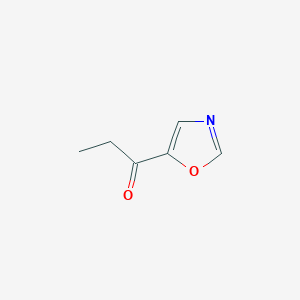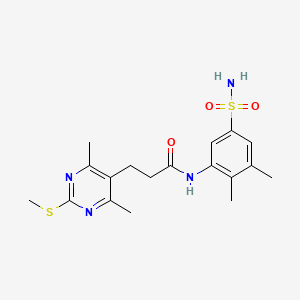![molecular formula C22H28N2O4S B2493269 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide CAS No. 392324-17-3](/img/structure/B2493269.png)
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide" involves multiple steps, including nucleophilic substitution reactions, reduction processes, and the use of catalysts to achieve the desired structural configurations. For instance, Yang Hong et al. (2015) described the synthesis of a related compound, highlighting the role of organoiridium catalysts in facilitating tritium/hydrogen exchange, a method potentially applicable to the synthesis of the target compound (Yang Hong et al., 2015).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to the compound , has been elucidated using techniques such as X-ray diffraction. These studies reveal the geometric configuration and bonding patterns within the molecules, essential for understanding their chemical behavior and potential interactions with biological targets. The work by Z. Chohan and H. Shad (2011) provides insights into the structural aspects of sulfonamide-derived compounds through X-ray analysis, underscoring the importance of structural determination in chemical research (Z. Chohan & H. Shad, 2011).
Chemical Reactions and Properties
Benzamide and sulfonamide derivatives, including "this compound," undergo various chemical reactions, contributing to their wide range of properties. These reactions include nucleophilic substitution, amidation, and sulfonation, each impacting the compound's chemical functionality and potential applications. The study by M. Ghorab et al. (2017) on similar compounds highlights their antimicrobial activity, suggesting that the chemical reactions these compounds can undergo may impart significant biological properties (M. Ghorab et al., 2017).
Physical Properties Analysis
The physical properties of benzamide and sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Studies like that of D. Liaw et al. (2002), which explores the solubility of polyamides derived from similar structural motifs, provide valuable information on how the structural features of these compounds influence their physical characteristics (D. Liaw et al., 2002).
Chemical Properties Analysis
The chemical properties of "this compound" and related compounds, such as reactivity, stability, and the ability to form complexes with metals or other molecules, are essential for understanding their potential applications. The antimicrobial and antifungal activities of these compounds, as reported by studies like that of B. Priya et al. (2006), illustrate the practical implications of their chemical properties in biomedical applications (B. Priya et al., 2006).
Safety and Hazards
The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-28-21-8-6-5-7-20(21)23-22(25)18-9-11-19(12-10-18)29(26,27)24-14-16(2)13-17(3)15-24/h5-12,16-17H,4,13-15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBUGEMODWXWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)


![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)
![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)
![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)
![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)